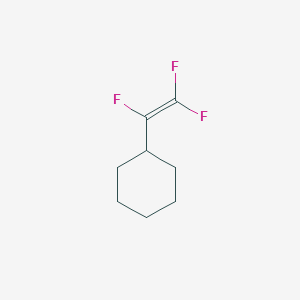

(Trifluorovinyl)cyclohexane

Description

Contextualizing Cyclohexane (B81311) Derivatives in Contemporary Chemical Synthesis and Materials Science

Cyclohexane and its derivatives are fundamental building blocks in modern organic synthesis and materials science. fastercapital.comresearchgate.net As a six-membered cyclic hydrocarbon, cyclohexane provides a versatile scaffold for the synthesis of a wide array of organic compounds. fastercapital.com Its derivatives are crucial starting materials for producing commercially significant polymers like nylon, as well as being used in the synthesis of various steroids, terpenes, and alkaloids. fastercapital.comedinformatics.com The specific arrangement of functional groups on the cyclohexane ring is critical in determining the outcome of chemical reactions. edinformatics.com In materials science, cyclohexane derivatives are utilized as solvents in the production of polymers, resins, and coatings. fastercapital.com The market for vinyl cyclohexane, for example, is driven by its use in producing polymers with high heat resistance and melting points, finding applications in the paints, coatings, and medical device industries. alliedmarketresearch.com The ongoing research into cyclohexane derivatives continues to unlock new applications and synthetic possibilities. ppor.azgoogle.com

Research Landscape of (Trifluorovinyl)cyclohexane: Historical Perspectives and Emerging Trends

The research surrounding this compound sits (B43327) at the intersection of fluorinated compounds and cyclohexane chemistry. While specific historical milestones for this particular compound are not extensively documented in readily available literature, the broader context of trifluorovinyl compounds indicates a growing interest in their use as monomers for creating fluorinated polymers. researchgate.net Trifluorovinyl compounds, in general, are recognized for their potential in preparing polymers with perfluorinated main chains, which exhibit desirable properties. researchgate.net A notable reaction of trifluorovinyl ethers is their tendency to undergo thermal [2+2] cyclization to form perfluorocyclobutane rings, a characteristic that has been harnessed to create innovative fluoropolymers for applications in optics and microlithography. researchgate.net The synthesis of trifluorovinyl derivatives often involves reactions such as the [4+2]-cycloaddition with various dienes to produce trifluoro-substituted cyclohexene (B86901) derivatives. ppor.az Emerging trends suggest a continued exploration of this compound and related structures as precursors for new materials with tailored properties, driven by the unique combination of the trifluorovinyl group's reactivity and the cyclohexane's structural versatility.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 242812-08-4 guidechem.com |

| Molecular Formula | C8H11F3 guidechem.com |

| Molecular Weight | 164.171 g/mol guidechem.com |

| Boiling Point | 146.2 ± 35.0 °C (Predicted) guidechem.comchemsrc.com |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) guidechem.com |

| Flash Point | 35.1 ± 13.9 °C guidechem.comchemsrc.com |

| Refractive Index | 1.409 guidechem.com |

| LogP | 4.08 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trifluoroethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOCCSLPHZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of Trifluorovinyl Cyclohexane

Reactivity of the Trifluorovinyl Moiety

The trifluorovinyl group (-CF=CF₂) is the primary site of reactivity in (Trifluorovinyl)cyclohexane. The presence of three highly electronegative fluorine atoms renders the double bond electron-poor, making it susceptible to a range of reactions distinct from those of typical hydrocarbon alkenes.

Cycloaddition Reactions of the Trifluorovinyl Group

Cycloaddition reactions offer a powerful method for ring formation, and the trifluorovinyl group readily participates in several types of these pericyclic reactions. pearson.com Its electron-deficient nature makes it an excellent partner in reactions with electron-rich species.

Two prominent examples are [2+2] and [4+2] cycloadditions. In the absence of other reagents, trifluorovinyl ethers can undergo thermal [2+2] cyclodimerization at high temperatures, leading to the formation of stable perfluorocyclobutane rings. researchgate.net

More significantly, the trifluorovinyl group acts as a potent dienophile in [4+2] cycloadditions, commonly known as the Diels-Alder reaction. ucr.eduiitk.ac.in When reacted with a conjugated diene, this compound can form new six-membered rings bearing both the cyclohexane (B81311) and trifluoro-substituted functionalities. The reaction proceeds regioselectively due to the electronic properties of the trifluorovinyl group. ucr.edu The stereospecificity of the Diels-Alder reaction ensures that the relative configuration of the dienophile and diene is maintained in the product. pearson.com

| Reaction Type | Description | Typical Conditions | Product |

| [2+2] Cycloaddition | Dimerization of two trifluorovinyl groups. | High temperature, neat or in an inert solvent. | Perfluorocyclobutane derivative. |

| [4+2] Diels-Alder | Reaction with a conjugated diene (e.g., butadiene). | Thermal or Lewis acid catalysis. | Trifluoro-substituted cyclohexene (B86901) adduct. |

| [3+2] Dipolar Cycloaddition | Reaction with a 1,3-dipole (e.g., an azide). rsc.org | Varies (thermal or catalyzed). | Five-membered heterocycle. |

Radical Reactions Involving the Trifluorovinyl Substituent

The trifluorovinyl group can participate in free-radical reactions, most notably in polymerization processes. nih.gov Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The initiation phase, which creates the initial radical species, can be achieved through thermal or photochemical homolytic cleavage of an initiator molecule. libretexts.org

Research has shown that trifluorovinyl monomers can be copolymerized with other olefins, such as vinylidene fluoride (B91410) (VDF), via a radical mechanism. pressbooks.pub In such a reaction, a radical initiator generates a species that adds across the double bond of one of the monomers. The resulting monomer radical then propagates the chain by adding to another monomer unit. The electron-withdrawing character of the fluorine atoms influences the reactivity and stability of the radical intermediates formed on the chain. pressbooks.pub

| Reaction Stage | Description | Key Features |

| Initiation | Generation of free radicals from an initiator (e.g., peroxide, AIBN). | Requires energy (heat or UV light). libretexts.org |

| Propagation | The radical adds to the trifluorovinyl group, creating a new radical which adds to another monomer. | This is the "chain" part of the chain reaction. libretexts.org |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain. libretexts.org | Occurs at a low rate due to the low concentration of radicals. |

An example is the radical-initiated addition of thiolacetic acid to a diene containing a trifluorovinyl group, which proceeds selectively at the non-fluorinated double bond, indicating the influence of the fluorine atoms on reactivity. pressbooks.pub

Functional Group Interconversions on the Trifluorovinyl Unit

Functional group interconversion (FGI) refers to the transformation of one functional group into another. researchgate.net For the trifluorovinyl unit, the most significant pathway for such conversions is through nucleophilic attack on the electron-deficient double bond. wikipedia.org This process typically occurs via an addition-elimination mechanism, also known as nucleophilic vinylic substitution (SNAr'). researchgate.net

In this mechanism, a nucleophile adds to the carbon atom of the double bond that does not bear the geminal fluorine atoms. This attack breaks the π-bond and forms a carbanionic intermediate, which is stabilized by the fluorine atoms. Subsequently, one of the fluorine atoms on the adjacent carbon is eliminated as a fluoride ion, restoring the double bond and resulting in a net substitution product. researchgate.net This pathway allows for the conversion of the trifluorovinyl group into various difluorovinyl ether or amine derivatives.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide/Phenoxide | Sodium Phenoxide | Aryl or Alkyl Difluorovinyl Ether researchgate.net |

| Amine | Primary or Secondary Amine | N-substituted Difluorovinylamine |

| Thiolate | Sodium Thiophenolate | Aryl or Alkyl Difluorovinyl Thioether |

| Organometallics | Organolithium or Grignard Reagents | Substituted Difluorovinylalkene |

This reactivity allows the trifluorovinyl moiety to serve as a precursor to a wide array of other functionalized olefinic structures.

Reactions of the Cyclohexane Ring in this compound

The cyclohexane portion of the molecule is a saturated alkane ring, which is generally less reactive than the trifluorovinyl group. Its reactions primarily involve the substitution of hydrogen atoms or are heavily influenced by its three-dimensional shape.

Derivatization and Substitution Reactions on the Cyclohexane Framework

Direct functionalization of the C-H bonds of the cyclohexane ring is challenging due to their low reactivity. The most common method for introducing functionality is through free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light). ucr.edustudyorgo.com This reaction proceeds via a chain mechanism where a halogen radical abstracts a hydrogen atom from the ring to form an alkyl radical, which then reacts with a halogen molecule to form the alkyl halide and a new halogen radical. studyorgo.com

In this compound, the hydrogen atoms are not all equivalent. The trifluorovinyl group is strongly electron-withdrawing, which can influence the stability of adjacent radical intermediates. Electron-withdrawing groups tend to destabilize nearby free radicals. masterorganicchemistry.com Therefore, radical abstraction is expected to occur preferentially at positions further away from the electron-withdrawing substituent. Given that secondary C-H bonds are generally weaker than primary ones, halogenation would likely favor substitution at the C3 or C4 positions of the cyclohexane ring over the C2 position.

Conformational Dynamics and Their Influence on Reactivity

The reactivity of the cyclohexane ring is profoundly influenced by its conformational dynamics. masterorganicchemistry.com The ring rapidly interconverts between two chair conformations in a process known as a ring flip. pressbooks.pub In a substituted cyclohexane, any substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the ring's "equator"). libretexts.org

The trifluorovinyl group is sterically bulky. To minimize steric strain, specifically 1,3-diaxial interactions, bulky substituents strongly prefer the more stable equatorial position. pressbooks.pub The energy difference between the axial and equatorial conformers is quantified by the "A-value." While a specific A-value for the trifluorovinyl group is not commonly cited, values for related groups like vinyl (1.6 kcal/mol) and trifluoromethyl (2.5 kcal/mol) suggest that the A-value for a trifluorovinyl group is significant, locking the conformation with the substituent in an equatorial position. stackexchange.commdpi.com

This conformational preference has a direct impact on potential reactions. For example, E2 elimination reactions on a cyclohexane ring require a specific anti-periplanar geometry where the leaving group and the abstracted hydrogen are in a trans-diaxial arrangement (both are axial, on opposite faces of the ring). iitk.ac.in If a leaving group were introduced onto the this compound ring, the strong preference of the trifluorovinyl group for the equatorial position would dictate the conformational equilibrium of the entire ring. This would, in turn, affect the ability of the leaving group and any adjacent hydrogen to achieve the necessary trans-diaxial orientation for an E2 reaction to occur, thereby controlling both the rate and the regiochemical outcome of the elimination. iitk.ac.in

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -H | 0 | None |

| -CN | 0.18 | Low |

| -CH=CH₂ (Vinyl) | 1.6 | High |

| -CH₃ (Methyl) | 1.76 | High |

| -CF₃ (Trifluoromethyl) | 2.5 | Very High |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Extremely High (Anancomeric) |

Data sourced from references stackexchange.com and mdpi.com. The A-value for the trifluorovinyl group is expected to be high, likely in the range of 2.0-3.0 kcal/mol.

Catalytic Transformations Involving this compound

A thorough investigation of scientific databases and chemical literature has yielded no specific studies on the catalytic transformations of this compound. Consequently, there are no research findings, detailed data, or established catalytic systems to report for this compound.

The absence of such information underscores a notable void in the current body of chemical knowledge. The unique structural combination of a cyclohexane ring and a trifluorovinyl group in this compound suggests that its catalytic reactivity could offer novel pathways for the synthesis of complex fluorinated molecules. Potential areas of investigation could include, but are not limited to:

Hydrogenation: The selective hydrogenation of the trifluorovinyl group in the presence of the cyclohexane ring, or the reduction of both moieties under various catalytic conditions.

Oxidation: The catalytic oxidation of the cyclohexane ring or the trifluorovinyl group, which could lead to a range of functionalized products.

Cross-Coupling Reactions: The participation of the trifluorovinyl group in palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Given the lack of empirical data, any detailed discussion on reaction mechanisms, catalyst selection, or product outcomes would be purely conjectural. The scientific community awaits foundational research to elucidate the catalytic potential of this compound.

Polymerization and Oligomerization Studies of Trifluorovinyl Cyclohexane

Homopolymerization Mechanisms of (Trifluorovinyl)cyclohexane

The primary mechanism for the homopolymerization of trifluorovinyl compounds, including what is expected for this compound, is not a conventional chain-growth process but rather a step-growth thermal cyclopolymerization. researchgate.net This reaction involves the [2+2] cycloaddition of the trifluorovinyl groups of two monomers to form a 1,2-disubstituted perfluorocyclobutane (PFCB) ring. researchgate.netscispace.com This process is typically carried out by heating the monomer in bulk or in solution at temperatures exceeding 150°C, without the need for catalysts or initiators. researchgate.netnih.gov

The mechanism is understood to proceed through a diradical intermediate. researchgate.net The thermal energy supplied initiates the formation of a C-C bond between the terminal carbons of two trifluorovinyl groups, generating a diradical species. This intermediate then rapidly cyclizes to form the stable four-membered perfluorocyclobutane ring. The resulting polymer, poly[(1,2-perfluorocyclobutylene)cyclohexane], features these PFCB rings connecting the cyclohexane (B81311) units, leading to a polymer with high thermal and chemical stability. nih.govmsstate.edu This catalyst-free, thermally induced polymerization is a hallmark of trifluorovinyl monomers and is the anticipated pathway for the homopolymerization of this compound. researchgate.net

Copolymerization Strategies with this compound

Radical Copolymerization

The trifluorovinyl group is susceptible to radical attack, enabling its participation in radical copolymerization with other vinyl monomers. This allows for the synthesis of copolymers where the properties can be tailored by incorporating different monomer units alongside this compound. The general process of radical polymerization involves three main stages: initiation, propagation, and termination. chandra-asri.com An initiator generates free radicals, which then add across the double bond of a monomer to start a growing polymer chain. uomustansiriyah.edu.iq

For a copolymerization between monomer 1 (this compound) and monomer 2 (a comonomer), the reactivity ratios would indicate the preference of a growing radical chain ending in a particular monomer unit to add to the same or the other monomer.

If r1 > 1, the radical chain ending in monomer 1 prefers to add another monomer 1.

If r1 < 1, it prefers to add monomer 2.

If r1 ≈ 0, it exclusively adds monomer 2.

If r1 ≈ r2 ≈ 0, an alternating copolymer is likely to form.

Data from the copolymerization of 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE), an aryl trifluorovinyl ether, illustrates this principle.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Reference |

|---|---|---|---|---|

| Ph-TFVE | Ethyl Vinyl Ether (EVE) | 0.25 ± 0.07 | 0.016 ± 0.04 | utoronto.ca |

| Ph-TFVE | Vinyl Acetate (B1210297) (VAc) | 0.034 ± 0.04 | 0.89 ± 0.08 | utoronto.ca |

Based on this analogous data, it is expected that this compound would readily undergo radical copolymerization with a range of vinyl monomers, allowing for the synthesis of fluorinated copolymers with diverse properties.

Controlled Polymerization Techniques

Controlled/"living" polymerization methods offer precise control over polymer molecular weight, dispersity (Đ), architecture, and functionality. sigmaaldrich.combioengineer.org These techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, suppress termination reactions that are common in conventional radical polymerization. mdpi.com

ATRP utilizes a transition metal catalyst (typically copper) in complex with a ligand to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. nih.gov

RAFT polymerization involves a chain transfer agent, usually a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation equilibrium between active and dormant polymer chains. mdpi.com

These methods are versatile and have been applied to a wide array of monomers, including other fluorinated vinyl compounds. mdpi.com Although specific examples of controlled polymerization of this compound are not found in the reviewed literature, the known reactivity of the trifluorovinyl group suggests that these techniques could be applied. This would enable the synthesis of well-defined block copolymers, star polymers, and other complex architectures incorporating the this compound unit, paving the way for advanced materials with highly tailored properties.

Formation of Perfluorocyclobutane (PFCB) Polymers via Thermal Cyclodimerization

As mentioned in the homopolymerization section, the signature reaction of trifluorovinyl compounds is their thermal [2+2] cyclodimerization to form PFCB rings. This step-growth polymerization process is foundational to creating a versatile class of fluoropolymers. researchgate.netnih.gov

Kinetics and Thermodynamics of Thermal Cyclodimerization

The thermal cyclodimerization of trifluorovinyl groups is a thermally activated process that proceeds without external catalysts. nih.gov The reaction is thermodynamically favorable due to the formation of two new stable C-C single bonds replacing two C=C double bonds. Kinetically, the reaction requires elevated temperatures, typically in the range of 150-250°C, to overcome the activation energy barrier for the formation of the diradical intermediate. researchgate.netnasa.gov

Detailed kinetic studies have been performed on p-substituted aromatic trifluorovinyl ethers, which serve as an excellent model for understanding the behavior of this compound. nih.gov The dimerization was found to follow second-order kinetics, and the rate of reaction is influenced by the electronic nature of the substituent attached to the trifluorovinyl group. The Hammett equation was used to quantify these electronic effects, yielding reaction constants (ρ) that describe the sensitivity of the reaction rate to substituents. nih.gov

| Temperature (°C) | Hammett Reaction Constant (ρ) | Reference |

|---|---|---|

| 120 | -0.46 | nih.gov |

| 130 | -0.59 | nih.gov |

The negative values for ρ indicate that the reaction is accelerated by electron-donating groups, which help to stabilize the transition state leading to the diradical intermediate. nih.gov This provides a strong basis for predicting the kinetic behavior of this compound.

Influence of Substituents on Cyclodimerization Reactivity

The reactivity of the trifluorovinyl group in thermal cyclodimerization is significantly influenced by the electronic properties of the substituent it is attached to. nih.gov Research on a series of p-substituted aromatic trifluorovinyl ethers has shown that electron-withdrawing groups (such as -NO2, -CN) slow down the rate of cyclodimerization. nih.govscience.gov Conversely, electron-donating groups (such as alkyl or alkoxy groups) accelerate the reaction. nih.gov

This effect can be rationalized by considering the stability of the diradical intermediate formed during the [2+2] cycloaddition. Electron-donating groups can stabilize the electron-deficient character of the transition state leading to this intermediate, thus lowering the activation energy and increasing the reaction rate.

In the case of This compound , the cyclohexane ring acts as an electron-donating alkyl group. Based on the established principles, the presence of this group is expected to enhance the rate of thermal cyclodimerization compared to a trifluorovinyl group attached to an electron-withdrawing system. Furthermore, if the cyclohexane ring itself were to be substituted, the nature of these additional substituents would further modulate the reactivity. Electron-donating substituents on the ring would likely lead to a further increase in the dimerization rate, while electron-withdrawing substituents on the cyclohexane ring would be expected to decrease it.

Supramolecular Polymerization of Fluorinated Cyclohexane Analogues

The study of supramolecular polymerization, which involves the self-assembly of monomeric units through non-covalent interactions, has revealed that fluorinated cyclohexane derivatives are promising candidates for creating ordered nanostructures. researchgate.netrug.nl Research into all-cis-fluorinated cyclohexane analogues, in particular, has demonstrated their capacity to form nanofibers through seeded and living supramolecular polymerization. researchgate.netresearchgate.netnih.govzenodo.org

The primary driving force behind the self-assembly of these molecules is the exceptionally high polarity of the all-cis 1,2,3,4,5,6-hexafluorocyclohexane core. researchgate.netnih.gov This structural motif possesses a significant molecular dipole moment, calculated to be 6.2 Debye, which facilitates the thermodynamic drive for polymerization. researchgate.netnih.govnih.gov This high polarity arises from the alignment of three axial carbon-fluorine bonds on one face of the cyclohexane ring. nih.gov

The process of polymerization can be initiated and controlled through various methods. For certain monomers, ultrasonication can induce polymerization. researchgate.netzenodo.orgnih.gov Another effective method is the addition of pre-formed "seeds" of the polymer, which initiates a kinetically controlled growth of nanofibers. researchgate.netnih.gov The length of these resulting nanofibers can be controlled by adjusting the ratio of monomer to seed. researchgate.netnih.gov The choice of solvent also plays a critical role; for instance, mixtures of cyclohexane and chloroform (B151607) have been utilized in these studies. researchgate.netnih.gov

The nature of the side chains attached to the fluorinated cyclohexane ring has a significant impact on the supramolecular polymerization process. researchgate.netzenodo.org Studies have explored various monomers with different solubilizing side chains, revealing that the specific chemical nature of these chains can influence the polymerization behavior. researchgate.netzenodo.org The resulting nanofibers from these processes have been observed to possess a distinct double helical structure. researchgate.netnih.gov

The synthesis of these fluorinated cyclohexane monomers typically begins with commercially available starting materials like pentafluoroanisole, which undergoes a series of chemical transformations to produce the desired all-cis-pentafluorocyclohexyl core structure. researchgate.net

Advanced Materials Applications Derived from Trifluorovinyl Cyclohexane

Applications in Electronic and Optical Materials

The unique electronic and optical properties of polymers derived from (trifluorovinyl)cyclohexane, particularly those containing the perfluorocyclobutyl aryl ether linkage, have led to their investigation for use in high-performance electronic and optical devices.

In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to serve as insulators between the metallic interconnects of integrated circuits. researchgate.net Low-k materials are crucial for reducing signal delay, power consumption, and crosstalk between adjacent conductors. Polymers derived from the thermal cyclopolymerization of aryl trifluorovinyl ethers, a class of compounds related to this compound, form perfluorocyclobutyl (PFCB) aryl ether polymers, which are noted for their low dielectric constants. nih.govresearchgate.net

The incorporation of fluorine atoms and bulky structural units, such as adamantane (B196018) and spirobifluorene, into polymers based on thermo-crosslinkable trifluorovinyl ether (TFVE) monomers has been shown to produce materials with very low dielectric constants. researchgate.netresearchgate.net For instance, a polymer incorporating adamantane units exhibited a dielectric constant as low as 2.26. researchgate.net The low polarizability of the C-F bond and the introduction of free volume by the bulky groups contribute to the reduction of the dielectric constant. acs.org Research into fluoro-containing low dielectric polymers has demonstrated the successful preparation of materials with average dielectric constants below 2.6. researchgate.net

Table 1: Dielectric Properties of Polymers Derived from Trifluorovinyl Ethers

| Polymer System | Dielectric Constant (Dk) | Frequency | Reference |

|---|---|---|---|

| Adamantane-containing TFVE Polymer | 2.26 | 1-10 MHz | researchgate.net |

| Spirobifluorene-containing TFVE Polymer | 2.54 | 1-10 MHz | researchgate.net |

These findings underscore the potential of polymers derived from trifluorovinyl compounds for use as interlayer dielectrics in advanced microelectronic devices. researchgate.net

The low optical loss, tuneable refractive index, and good processability of PFCB polymers make them excellent candidates for optical applications, including optical films and waveguides. researchgate.net Optical waveguides are essential components in high-speed optical communication systems, and organic polymers are increasingly used for their fabrication due to their potential for low-cost manufacturing and high-density integration.

Highly fluorinated liquid prepolymers have been synthesized and cured to produce flexible and transparent films for optical waveguide applications. These materials exhibit low optical losses, with values as low as 0.23 dB/cm at a wavelength of 1.31 μm. The refractive indices of these films can be controlled by blending different prepolymers, allowing for the precise design of waveguide structures. Furthermore, these materials demonstrate good thermal stability, withstanding temperatures over 400°C. The development of single-mode sol-gel waveguides has also been a significant advancement, improving signal-to-noise ratios and enabling longer pathlengths on smaller device footprints. frontiersin.org

Table 2: Properties of Fluorinated Prepolymers for Flexible Optical Waveguides

| Property | Prepolymer 7 | Prepolymer 8 | Reference |

|---|---|---|---|

| Optical Loss (1.31 μm) | 0.25 dB/cm | 0.23 dB/cm | |

| Ultimate Stress | 17.1 MPa | 12.3 MPa | |

| Initial Modulus | 1.25 GPa | 0.44 GPa |

The combination of low optical loss, flexibility, and thermal stability makes polymers derived from trifluorovinyl compounds highly promising for the fabrication of next-generation flexible optical interconnects and devices.

Dielectric Materials for Microelectronics

Functional Polymers with Enhanced Thermostability

A key attribute of polymers containing the perfluorocyclobutyl (PFCB) linkage is their exceptional thermal stability. nih.govresearchgate.netutoronto.ca This stability arises from the strong C-F bonds and the stable cyclic structure formed during polymerization. acs.org These semi-fluorinated polymers often exhibit superior thermal properties compared to their non-fluorinated counterparts, making them suitable for applications in demanding, high-temperature environments. msstate.edu

Thermogravimetric analysis (TGA) of PFCB aryl ether polymers has shown that they are stable at high temperatures, with decomposition temperatures often exceeding 400°C. utoronto.camsstate.edu For example, a poly(Et-TFVE-co-TFVE-OH) copolymer demonstrated a one-stage decomposition profile with significant mass loss occurring only at elevated temperatures. utoronto.ca The thermal stability can be influenced by the specific comonomers used in the polymerization. utoronto.ca The high thermal stability of these polymers makes them attractive for applications in aerospace, electronics, and other industries where materials are exposed to extreme thermal conditions. msstate.edu

Novel Membrane Technologies

The unique properties of fluoropolymers, including chemical inertness and thermal stability, make them well-suited for membrane applications. utoronto.ca Polymers derived from trifluorovinyl compounds are being explored for use in advanced membrane technologies, such as gas separation and fuel cells. researchgate.netardenttechnologies.com

In the realm of gas separation, there is interest in developing membranes for challenging separations like that of olefins from paraffins. ardenttechnologies.com Facilitated transport membranes, which utilize carrier molecules to selectively transport specific molecules, are a promising approach. ardenttechnologies.com The development of advanced membranes with proprietary materials and coatings aims to optimize permeance and selectivity for these applications. ardenttechnologies.com

Furthermore, fluoropolymers have been investigated for use as proton exchange membranes (PEMs) in fuel cells. researchgate.net The thermal cyclodimerization of monomers such as [(α,β,β-trifluorovinyl)oxy] benzene (B151609) can lead to fluoropolymers with perfluorocyclobutane groups that have potential applications in fuel cell membranes. researchgate.net

Advanced Adhesives and Coatings

The inherent properties of fluoropolymers, such as chemical resistance, low surface energy, and thermal stability, make them highly desirable for advanced adhesives and coatings. utoronto.carelicchemicals.in While cyclohexane (B81311) and its derivatives are used as solvents in adhesive and coating formulations, the incorporation of the trifluorovinyl group can lead to polymers with enhanced performance characteristics. relicchemicals.in

Polymers derived from trifluorovinyl ethers have the potential to be used in high-performance coatings due to their chemical inertness and thermal stability. utoronto.ca The hydroxyl functional groups in some trifluorovinyl ether copolymers can be modified to form cross-linked polymer films, demonstrating their utility in coating applications. utoronto.ca These coatings can offer protection against harsh chemicals and high temperatures. In the realm of adhesives, the development of advanced formulations focuses on creating strong, reliable, and durable bonds for various industrial sectors. noxun.com The unique properties of fluoropolymers can contribute to adhesives with improved performance in demanding environments.

Theoretical and Computational Investigations of Trifluorovinyl Cyclohexane

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics to chemical systems, allows for the detailed calculation of molecular properties. wikipedia.org Through methods like Density Functional Theory (DFT) and other quantum mechanical models, the fundamental characteristics of (Trifluorovinyl)cyclohexane can be elucidated. aspbs.com

The electronic structure of this compound is significantly influenced by the presence of the trifluorovinyl group. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the vinyl group, a key factor in its reactivity. rsc.org

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative picture of the bonding. mdpi.commdpi.com These analyses would reveal the nature of the covalent bonds within the cyclohexane (B81311) ring and the trifluorovinyl substituent, as well as the charge distribution across the molecule. The C-F bonds are expected to be highly polarized, and the vinyl carbon atoms will likely carry a partial positive charge, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Calculated Atomic Charges for this compound This table is a hypothetical representation based on general chemical principles for illustrative purposes.

| Atom/Group | Predicted Partial Charge (a.u.) | Method of Calculation |

|---|---|---|

| Cyclohexane Ring | Slightly Positive | DFT/NBO |

| Vinyl Group (C=C) | Positive | DFT/NBO |

Data is illustrative and not from a specific cited study.

The cyclohexane ring is not a planar hexagon; to alleviate angle and torsional strain, it adopts puckered conformations. maricopa.edulibretexts.org The most stable of these is the "chair" conformation, which is free of both angle and torsional strain. libretexts.orglibretexts.org Other, less stable conformations include the "boat," "twist-boat," and "half-chair" forms. byjus.comyoutube.com

When a substituent is added to the cyclohexane ring, it can occupy one of two positions: axial (parallel to the main axis of the ring) or equatorial (pointing away from the ring's perimeter). youtube.com Substituents generally prefer the more stable equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. maricopa.edu

For this compound, the trifluorovinyl group is relatively bulky. Computational modeling would predict that the conformer with the trifluorovinyl group in the equatorial position is significantly more stable than the axial conformer. Quantum chemical calculations can precisely determine the energy difference between these two conformers. sapub.orgchemrxiv.org

Table 2: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kJ/mol) | Strain Factors |

|---|---|---|

| Chair | 0 | None |

| Twist-Boat | 23 | Small Torsional and Steric Strain |

| Boat | 29 | Torsional Strain, Flagpole Hydrogen Steric Strain libretexts.org |

Source: Data compiled from general organic chemistry principles. libretexts.orgbyjus.comyoutube.com

The rapid interconversion between the two chair forms, known as ring flipping, would also be a subject of computational study. libretexts.org This process would involve passing through higher-energy transition states like the half-chair. libretexts.org

Electronic Structure and Bonding Analysis

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate steps of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. e3s-conferences.orgsmu.edu

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. solubilityofthings.com Identifying the structure and energy of transition states is key to understanding reaction rates and mechanisms. e3s-conferences.org

For this compound, computational methods can explore various potential reactions. For instance, the [2+2] cycloaddition (dimerization) reaction, which is known for other fluoroalkenes like hexafluoropropene, could be modeled. researchgate.net DFT calculations could map the potential energy surface for this reaction, identifying whether it proceeds through a concerted or a stepwise biradical mechanism. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate and can be accurately calculated. solubilityofthings.com

Other potential reaction pathways, such as electrophilic or nucleophilic additions to the double bond, could also be investigated. Computational analysis would reveal the most favorable pathways by comparing their activation barriers. nih.gov

Catalysts accelerate chemical reactions without being consumed, typically by providing an alternative reaction pathway with a lower activation energy. unife.itanu.edu.au Computational modeling is crucial for understanding and designing catalysts. mdpi.combham.ac.uk

In the context of this compound, computational models could be used to:

Synthesize the compound: Model potential catalytic routes for the synthesis of this compound, helping to identify efficient catalysts.

Catalyze reactions: Simulate how different catalysts interact with the trifluorovinyl group. For example, in a hydrogenation reaction, modeling could show how the molecule adsorbs onto a metal catalyst surface and how the hydrogen atoms are added across the double bond. aspbs.com

Predict selectivity: In asymmetric catalysis, computational models can predict which catalyst will produce a desired stereoisomer with high enantioselectivity, potentially using machine learning approaches trained on quantum chemical data. nih.govrsc.org

These models can simulate the entire catalytic cycle, identifying the resting state of the catalyst and the rate-limiting step, which are crucial for optimizing reaction conditions. unife.it

Exploration of Transition States and Reaction Pathways

Polymerization Process Simulation and Prediction

The presence of the electron-withdrawing trifluorovinyl group suggests that this compound could be a valuable monomer for producing fluoropolymers. rsc.orgresearchgate.net These polymers are known for their high thermal and chemical stability. mdpi.com

Computational simulations can model the polymerization process from the monomer up to the final polymer chain. Methods like molecular dynamics (MD) and Monte Carlo simulations are used to predict the properties and behavior of the resulting polymer. srce.hrresearchgate.netnih.gov

Key aspects that can be simulated include:

Polymerization mechanism: The electron-poor nature of the double bond in fluorinated monomers makes them good candidates for anionic polymerization. rsc.org Computational studies can compare the energetics of anionic, radical, and other polymerization mechanisms to predict the most viable route. rsc.orgacs.org The Alfrey-Price Q-e scheme, which can be informed by computational data, helps estimate monomer reactivity in copolymerization. acs.org

Polymer chain properties: MD simulations can predict the conformational properties of the polymer chain, such as its flexibility and shape. acs.org

Macroscopic properties: By simulating the interactions between polymer chains, it is possible to predict bulk properties like solubility, miscibility with other polymers, and mechanical strength. nih.govpageplace.de These simulations provide a molecular-level understanding of how the structure of the this compound monomer translates into the final material properties.

Modeling of Thermal Cyclodimerization Reactions

The thermal [2+2] cyclodimerization of trifluorovinyl groups is a key reaction for forming the perfluorocyclobutyl (PFCB) linkages that characterize the resulting polymers. researchgate.netresearchgate.net Modeling this reaction is essential for understanding its kinetics and predicting the feasibility of polymerization. While specific studies on this compound are not prevalent, research on analogous compounds, particularly aromatic trifluorovinyl ethers, provides a framework for how these reactions are modeled.

Kinetic studies on the cyclodimerization of p-substituted aromatic trifluorovinyl ethers have shown that the reaction is sensitive to electronic effects. nih.gov Computational models, such as those employing the Hammett equation, have been used to quantify these effects. For instance, it was found that electron-withdrawing groups tend to slow down the rate of cyclodimerization. nih.govscience.gov This is quantified by the Hammett reaction constant (ρ), which was determined to be negative for this reaction class, indicating that electron-donating groups accelerate the reaction. nih.gov

These models rely on calculating the effect of substituents on the stability of the diradical intermediates that are central to the proposed stepwise mechanism of cyclodimerization. The cyclohexyl group on this compound would be expected to have an electronic effect that can be modeled to predict its specific dimerization rate compared to other trifluorovinyl compounds.

Table 1: Hammett Equation Data for Thermal Cyclodimerization of Aromatic Trifluorovinyl Ethers (Analogous System)

| Temperature (°C) | Hammett Reaction Constant (ρ) | Interpretation |

|---|---|---|

| 120 | -0.46 | Reaction is moderately accelerated by electron-donating substituents. nih.gov |

This table presents data for an analogous system to illustrate the modeling approach.

Simulation of Polymer Chain Growth and Microstructure

Polymer Chain Growth Simulation: Simulations of chain-growth polymerization track the step-by-step addition of monomer units. libretexts.orguc.edu These models incorporate probabilities for key reaction steps:

Initiation: The initial dimerization of two this compound monomers.

Propagation: The subsequent addition of monomers to the growing chain ends. uc.edu

Termination/Chain-Transfer: Reactions that stop the growth of a particular chain. uc.edu

Recent advances include real-time single-polymer growth simulations, which can reveal how factors like intramolecular and intermolecular interactions affect polymerization kinetics. nih.gov For poly(this compound), simulations would model how the bulky cyclohexyl groups influence monomer approach and addition, potentially affecting the rate and stereochemistry of the polymerization.

Microstructure Simulation: The microstructure of a polymer refers to the spatial arrangement of its constituent parts. Computational tools are used to predict this structure and its evolution. micress.de Methods like Orientation Distribution Function (ODF) based modeling can simulate the evolution of texture in materials under various conditions. youtube.com For amorphous polymers derived from this compound, simulations would focus on:

Chain Conformation: Predicting the likely shapes and entanglements of polymer chains.

Free Volume: Calculating the empty space between polymer chains, which influences properties like glass transition temperature and permeability.

Homogenization: Using simulation data from the microscale to predict the bulk mechanical properties of the material. mslab.es

These simulations help establish a crucial link between the monomer's structure, the polymerization conditions, and the final material's performance. mpg.deresearchgate.net

Spectroscopic Parameter Prediction and Interpretation

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. pressbooks.pub The IR spectrum of this compound can be predicted using quantum chemical calculations, which compute the vibrational frequencies of its chemical bonds. Key predicted absorptions would include:

C-H Stretching: From the sp³ hybridized carbons of the cyclohexane ring, expected around 2850-2930 cm⁻¹. nist.gov

C=C Stretching: From the trifluorovinyl group.

C-F Stretching: Strong absorptions characteristic of fluorinated compounds, typically found in the 1000-1400 cm⁻¹ region.

The pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule as a whole and can be used for definitive identification by comparing simulated spectra to experimental data. pressbooks.pub

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyclohexane | sp³ C-H stretch | ~2850 - 2930 | Strong |

| Trifluorovinyl | C=C stretch | ~1750 - 1780 | Medium-Weak |

| Trifluorovinyl | C-F stretch | ~1100 - 1350 | Very Strong |

This table is based on characteristic absorption regions for the specified functional groups. pressbooks.pubnist.gov

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a powerful lens to study interfacial phenomena. mdpi.com For this compound and its polymer, MD simulations can predict how the substance interacts with surfaces, solvents, and other materials. fugaku100kei.jp

MD simulations have been successfully used to study the behavior of cyclohexane at various interfaces. These studies investigate diffusion behaviors in polymer matrices and partitioning between immiscible phases like water. nih.govnih.gov For example, simulations can calculate the Mean Square Displacement (MSD) of cyclohexane molecules to determine their self-diffusion coefficients in different environments. nih.gov

For this compound, MD simulations could be used to investigate:

Wetting and Surface Energy: How droplets of the monomer or solutions of the polymer behave on different surfaces.

Interfacial Adsorption: The tendency of the molecule to accumulate at interfaces, such as a water-air interface. nih.gov This is crucial for applications in coatings and membranes.

Solvent Compatibility: Simulating the mixing and interaction energies between this compound and various solvents to predict solubility.

These simulations often involve defining a simulation cell with two distinct phases (e.g., a slab of water and a slab of the substance of interest) and observing the molecular behavior at the boundary over nanoseconds of simulated time. nih.govbyu.edu

Table 3: Typical Parameters in an MD Simulation for Interfacial Analysis of a Cyclohexane Derivative

| Parameter | Description | Typical Value/Model |

|---|---|---|

| Force Field | Describes the potential energy of the system. | OPLS-AA (for organic molecules) nih.gov |

| Water Model | Specifies the parameters for water molecules. | SPC or TIP3P nih.gov |

| Simulation Cell | Dimensions of the periodic box containing the system. | e.g., 30 x 120 x 30 ų for a water-air interface nih.gov |

| Time Step | The discrete time interval for integrating equations of motion. | 1-2 femtoseconds (fs) |

Analytical and Characterization Techniques in Trifluorovinyl Cyclohexane Research

Advanced Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the precise molecular structure of (Trifluorovinyl)cyclohexane, confirming the presence of the cyclohexyl ring and the trifluorovinyl group, and understanding their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecule's atomic framework. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the upfield region corresponding to the protons of the cyclohexane (B81311) ring. The exact chemical shifts and multiplicities of these signals are dependent on the chair conformation of the ring and the orientation (axial or equatorial) of the trifluorovinyl substituent. A distinct signal, also a multiplet due to coupling with fluorine nuclei, would be expected for the single proton on the carbon atom attached to the trifluorovinyl group. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The six carbons of the cyclohexane ring would appear as distinct signals. The two carbons of the trifluorovinyl group (-CF=CF₂) would be readily identifiable by their characteristic chemical shifts and, most notably, by the large carbon-fluorine coupling constants (J-CF). rsc.org The carbon atom bonded to the two fluorine atoms (CF₂) will show a triplet, while the carbon bonded to one fluorine atom (CF) will appear as a doublet.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable for characterization. researchgate.nete-bookshelf.de The trifluorovinyl group gives rise to a complex and informative spectrum. Three distinct signals are expected, one for each of the non-equivalent fluorine atoms. These signals typically appear as doublets of doublets due to geminal (²J-FF) and cis/trans (³J-FF) couplings. researchgate.netwiley-vch.de The chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.orgucsb.edu Long-range coupling to the protons on the cyclohexane ring may also be observed. researchgate.net

Table 1: Predicted NMR Data for this compound This table presents expected values based on typical ranges for similar structural motifs.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | Cyclohexyl (CH₂) | 1.0 - 2.0 | Multiplets |

| Cyclohexyl (CH) | 2.0 - 2.8 | Multiplet (coupled to H and F) | |

| ¹³C | Cyclohexyl (CH₂) | 25 - 35 | Singlets |

| Cyclohexyl (CH) | 35 - 45 | Singlet | |

| Vinylic (=CF) | 130 - 150 | Doublet (large ¹J-CF) | |

| Vinylic (=CF₂) | 150 - 170 | Triplet (large ¹J-CF) | |

| ¹⁹F | Vinylic (-CF=) | -90 to -130 | Doublet of Doublets (³J-FF-cis, ³J-FF-trans) |

| Vinylic (=CF₂, cis to R) | -80 to -100 | Doublet of Doublets (²J-FF-gem, ³J-FF-cis) | |

| Vinylic (=CF₂, trans to R) | -110 to -140 | Doublet of Doublets (²J-FF-gem, ³J-FF-trans) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within the this compound molecule. These two methods are often complementary. plus.ac.at

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the C-F bonds and the hydrocarbon framework. Key expected absorptions include:

C-H stretching: Just below 3000 cm⁻¹ from the sp³ hybridized C-H bonds of the cyclohexane ring. geosciencefrontiers.com

C=C stretching: A moderate intensity peak in the region of 1650-1750 cm⁻¹ corresponding to the double bond of the trifluorovinyl group.

C-F stretching: Very strong and intense absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of trifluorovinyl groups. rsc.org

CH₂ bending/scissoring: Vibrations around 1450 cm⁻¹ from the methylene (B1212753) groups of the cyclohexane ring. plus.ac.at

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying symmetric vibrations. plus.ac.at The C=C stretching vibration of the trifluorovinyl group, which might be weak in the IR spectrum, is often a strong and sharp band in the Raman spectrum. researchgate.net The symmetric "breathing" modes of the cyclohexane ring are also typically prominent in Raman spectra. plus.ac.atresearchgate.net

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |

| C-H Stretch | Cyclohexane (sp³ C-H) | 2850 - 2960 | Strong / Strong |

| C=C Stretch | Trifluorovinyl | 1650 - 1750 | Medium / Strong |

| CH₂ Scissor | Cyclohexane | ~1450 | Medium / Medium |

| C-F Stretch | Trifluorovinyl | 1100 - 1350 | Very Strong / Medium |

| Ring Breathing | Cyclohexane | 800 - 1000 | Medium / Strong |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, under electron impact (EI) ionization, a molecular ion peak ([M]⁺) would be expected, corresponding to the exact mass of the molecule. docbrown.info

The fragmentation pattern is predictable based on the structure. The molecular ion is often an odd-electron species. msu.edu Common fragmentation pathways for cyclic alkanes involve the loss of small neutral molecules like ethene (C₂H₄), leading to characteristic fragment ions. docbrown.infomiamioh.edu For this compound, key fragmentation events would likely include:

Loss of the trifluorovinyl radical (•CF=CF₂) or related fluorine-containing fragments.

Cleavage of the C-C bond connecting the substituent to the ring.

Retro-Diels-Alder type fragmentation of the cyclohexane ring, leading to the loss of ethene (a mass of 28 amu). msu.edu

Sequential loss of hydrocarbon fragments (e.g., CH₂, a mass of 14 amu) from the ring fragments. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 164 | [C₈H₁₁F₃]⁺ | Molecular Ion ([M]⁺) |

| 136 | [C₆H₈F₃]⁺ | Loss of ethene ([M - 28]⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of trifluorovinyl radical |

| 81 | [C₂F₃]⁺ | Trifluorovinyl cation |

| 56 | [C₄H₈]⁺ | Ring fragmentation after loss of substituent |

Infrared (IR) and Raman Spectroscopy

Chromatographic Separation and Purity Assessment Methods

Chromatographic methods are essential for separating this compound from impurities or other components in a reaction mixture and for quantifying its purity.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile compounds like this compound. antpedia.comtajhizkala.ir The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. googleapis.com

To perform a purity analysis, a dilute solution of the compound is injected into the GC. researchgate.net The instrument conditions (e.g., column type, temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the main compound peak from any impurity peaks. antpedia.com The area under each peak is proportional to the concentration of the corresponding component. The purity of this compound is typically calculated as the area of its peak divided by the total area of all peaks in the chromatogram, often expressed as a percentage. researchgate.netpatsnap.com This method is suitable for detecting and quantifying volatile impurities that may arise from the synthesis or storage of the compound. tajhizkala.ir

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures during the synthesis of this compound. googleapis.commsu.edu Unlike GC, HPLC is suitable for a wider range of compounds, including non-volatile starting materials, catalysts, or thermally sensitive intermediates. google.comresearchgate.net

Typically, a reverse-phase HPLC method would be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com Components of the reaction mixture are separated based on their relative polarities. By injecting small aliquots of the reaction mixture at different time points, the progress of the reaction can be monitored by observing the decrease in starting material peaks and the increase in the product peak. msu.edu This allows for the optimization of reaction conditions and determination of reaction completion.

Gas Chromatography (GC) for Compound Purity and Impurity Profiling

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the behavior of materials as a function of temperature. In the study of this compound-based polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis method used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. rigaku.com This technique is instrumental in determining the energetics of reactions, such as polymerization and curing, as well as identifying thermal transitions like glass transitions, melting, and crystallization. rigaku.com

In the context of this compound research, DSC is employed to study the thermal curing of resins and the thermal properties of the resulting polymers. For instance, the heat of reaction, onset temperature, and peak exotherm temperature of the cyclopolymerization of trifluorovinyl ethers can be determined. These parameters are critical for optimizing curing cycles and understanding the reaction kinetics. The glass transition temperature (Tg) of polymers derived from this compound, a key indicator of their operational temperature range, is also readily measured by DSC. utoronto.ca Studies have shown that the Tg of such polymers can be influenced by the copolymer composition. utoronto.ca

A study on 1,1-bis(tert-butylperoxy)cyclohexane (B1585562) utilized DSC to derive kinetic parameters such as activation energy and reaction order. mdpi.com This demonstrates the capability of DSC in providing in-depth kinetic information about reactions involving cyclohexane derivatives. mdpi.com Furthermore, DSC has been used to investigate highly energetic reactions, revealing how factors like heating rate can influence reaction pathways and exothermic events. utrgv.edu

Table 1: Illustrative DSC Data for a Hypothetical this compound-based Polymer

| Parameter | Value | Unit | Significance |

| Glass Transition Temperature (Tg) | ~ -60 to +9 | °C | Indicates the transition from a rigid to a more flexible state. utoronto.ca |

| Onset of Curing | 180 | °C | Temperature at which the polymerization reaction begins. |

| Peak Exotherm Temperature | 210 | °C | Temperature of the maximum rate of the curing reaction. |

| Heat of Curing (ΔH) | 150 | J/g | Total energy released during the polymerization reaction. |

Thermogravimetric Analysis (TGA) for Thermal Stability of Polymers

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mat-cs.com It is a primary method for assessing the thermal stability and decomposition behavior of materials. numberanalytics.com For polymers derived from this compound, TGA provides crucial information about their upper service temperature and degradation mechanisms.

The analysis involves heating a small sample at a constant rate and monitoring its weight loss. The resulting TGA curve plots weight percentage against temperature. The onset of weight loss indicates the temperature at which the polymer begins to decompose. The shape of the curve can provide insights into the degradation process, such as whether it occurs in a single step or multiple stages. TGA is widely used to evaluate the effects of different additives, fillers, or copolymer compositions on the thermal stability of polymers. numberanalytics.com For example, research on trifluorovinyl ether polymers has utilized TGA to compare the thermal stability of different polymer compositions. utoronto.ca

Table 2: Representative TGA Data for a this compound-based Polymer

| Parameter | Value | Unit | Significance |

| Onset Decomposition Temperature (5% weight loss) | 450 | °C | Indicates the beginning of significant thermal degradation. |

| Temperature of Maximum Decomposition Rate | 475 | °C | The temperature at which the polymer degrades most rapidly. |

| Char Yield at 800 °C | 35 | % | The amount of residual material left after decomposition at high temperature. |

Microstructural and Morphological Characterization of Derived Materials

Understanding the arrangement of atoms and the larger-scale structure of materials derived from this compound is essential for correlating their properties with their physical form. X-ray Diffraction and Electron Microscopy are the principal techniques used for this purpose.

X-ray Diffraction (XRD) for Crystallinity and Lattice Parameters

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. anton-paar.com It can identify the phases present, determine the degree of crystallinity, and measure the lattice parameters of crystalline domains. anton-paar.commeasurlabs.com

In the study of semi-crystalline polymers derived from this compound, XRD is used to quantify the crystalline fraction, which significantly influences mechanical and thermal properties. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), reveals sharp peaks for crystalline regions and broad halos for amorphous components. The positions and intensities of the peaks can be used to identify the specific crystalline phase and its lattice parameters. chalcogen.ro Changes in lattice parameters can indicate strain within the material. researchgate.net

Table 3: Example XRD Data for a Semi-Crystalline this compound-based Polymer

| Parameter | Value | Unit | Significance |

| Degree of Crystallinity | 40 | % | The percentage of the material that is crystalline, affecting properties like stiffness and melting point. researchgate.net |

| Crystal System | Orthorhombic | - | Describes the symmetry of the unit cell. |

| Lattice Parameter 'a' | 8.54 | Å | Dimension of the unit cell along the a-axis. |

| Lattice Parameter 'b' | 4.92 | Å | Dimension of the unit cell along the b-axis. |

| Lattice Parameter 'c' | 2.54 | Å | Dimension of the unit cell along the c-axis. |

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the morphology and nanostructure of materials. numberanalytics.com These methods are indispensable for visualizing the surface features and internal structure of polymers and composites derived from this compound.

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. thermofisher.com It provides detailed information about surface topography, morphology, and composition. mdpi.com SEM is particularly useful for examining the fracture surfaces of polymers to understand failure mechanisms, observing the dispersion of fillers in composites, and characterizing the porosity of membranes. researchgate.net

Transmission Electron Microscopy (TEM) , in contrast, passes a beam of electrons through an ultrathin specimen to form an image. thermofisher.com TEM offers much higher resolution than SEM and can reveal details about the internal structure of materials, such as the arrangement of polymer chains, the morphology of different phases in a blend, and the size and distribution of nanoparticles within a matrix. mdpi.com

Table 4: Applications of Electron Microscopy in this compound Polymer Research

| Technique | Information Obtained | Example Application |

| SEM | Surface topography, phase separation, filler dispersion. mdpi.comresearchgate.net | Imaging the cross-section of a composite to assess the distribution of carbon nanotubes. |

| TEM | Internal morphology, crystal structure, nanoparticle size and shape. thermofisher.commdpi.com | Visualizing the lamellar structure of crystalline domains in a semi-crystalline polymer. |

Rheological and Mechanical Property Characterization of Polymers

The flow behavior (rheology) and the response to applied forces (mechanical properties) are critical performance indicators for polymeric materials.

Rheological characterization investigates the deformation and flow of materials. For polymers derived from this compound, this is often done in the molten state to understand their processability. mdpi.com Techniques like capillary rheometry and rotational rheometry measure viscosity as a function of shear rate and temperature. These measurements are crucial for determining the appropriate conditions for processing methods like extrusion and molding. mdpi.com The melt strength and breaking stretching ratio are other important rheological properties, particularly for processes like fiber spinning. mdpi.com

Mechanical property characterization involves measuring the response of the polymer to an applied stress. Standard tests include tensile testing to determine modulus, strength, and elongation at break; flexural testing to measure bending stiffness; and impact testing to assess toughness. These properties are fundamental to the suitability of a polymer for a specific structural application. The mechanical properties of polymers are often influenced by their molecular weight, crystallinity, and the presence of any reinforcing fillers. mdpi.com

Table 5: Key Rheological and Mechanical Properties and Their Significance

| Property | Description | Significance |

| Shear Viscosity | Resistance to flow under shear stress. youtube.com | Determines the ease of processing in the molten state. researchgate.net |

| Melt Strength | The ability of a polymer melt to resist stretching. mdpi.com | Important for processes like blow molding and fiber spinning. |

| Tensile Modulus | A measure of the material's stiffness. | Indicates the ability to resist elastic deformation. |

| Tensile Strength | The maximum stress a material can withstand before breaking. | Defines the material's strength under tension. |

| Elongation at Break | The percentage increase in length before fracture. | A measure of the material's ductility. |

Future Research Directions and Outlook

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. Future research on (Trifluorovinyl)cyclohexane will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. Traditional fluorination and vinylation reactions often rely on harsh conditions and stoichiometric reagents. Therefore, a key research direction will be the exploration of catalytic methods for the synthesis of this compound. This could involve the use of transition-metal catalysts or organocatalysts to achieve high selectivity and efficiency under milder conditions.

Another avenue for greener synthesis is the use of alternative solvents, such as water, ionic liquids, or supercritical fluids, to replace volatile and often toxic organic solvents. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also be a guiding factor in the design of new synthetic pathways. Researchers may also investigate biocatalytic approaches, using enzymes to perform specific transformations, offering high selectivity and operation under ambient conditions.

Exploration of Novel Reactivity and Catalysis

The trifluorovinyl group is a versatile functional handle, and its reactivity in the context of a cyclohexane (B81311) scaffold remains an area ripe for exploration. Future studies will likely delve into the novel chemical transformations of this compound. This includes exploring its participation in various cycloaddition reactions, cross-coupling reactions, and polymerizations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the vinyl moiety, potentially leading to unique chemical behaviors not observed in non-fluorinated analogues.

Furthermore, this compound itself or its derivatives could serve as ligands in catalysis. The fluorine atoms can modulate the electronic properties of a metal center, influencing its catalytic activity and selectivity. Research in this area could lead to the development of new catalysts for a range of organic transformations. The study of supramolecular reactivity and catalysis, where non-covalent interactions are used to control chemical reactions, could also open new possibilities for the application of this compound in catalytic systems.

Design of Advanced Functional Materials with Tunable Properties

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound is a promising monomer for the synthesis of novel fluorinated polymers and materials. Future research will focus on the polymerization of this compound and its copolymerization with other monomers to create a new class of advanced functional materials.

The incorporation of the cyclohexyl group can impart rigidity and thermal stability to the polymer backbone, while the trifluorovinyl group provides the unique properties associated with fluoropolymers. By carefully designing the polymer architecture, it may be possible to tune the material's properties, such as its dielectric constant, refractive index, and gas permeability. These tunable properties could make these materials suitable for a variety of high-performance applications, including in electronics, optics, and separation membranes.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Advantage |

| Thermal Stability | High resistance to heat degradation |

| Chemical Resistance | Durability in harsh chemical environments |

| Low Dielectric Constant | Suitable for use as insulators in microelectronics |

| Optical Transparency | Potential for applications in optical components |

| Gas Permeability | Use in separation membranes |

This table presents hypothetical advantages based on the known properties of similar fluorinated and alicyclic polymers.

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. This predictive power can guide experimental efforts, saving time and resources.

Future research will likely see an increased integration of these methodologies. For example, computational screening could be used to predict the most promising catalysts for the synthesis of this compound or to forecast the properties of polymers derived from it. Experimental validation of these computational predictions will then lead to a more rapid and efficient development of new applications for this compound. This integrated approach can accelerate the discovery of novel reactivity and the design of materials with desired functionalities.

Emerging Applications in Niche Technologies

While the full application scope of this compound is yet to be realized, its unique combination of a fluorinated vinyl group and a cyclohexyl moiety suggests potential for use in several niche technologies. The development of advanced functional materials from this compound could lead to its use in specialized electronic components, high-performance coatings, and advanced separation technologies.

For instance, its incorporation into polymers could yield materials with low flammability and high durability, making them suitable for aerospace or automotive applications. The specific reactivity of the trifluorovinyl group might also be exploited in the development of new photoresists for microfabrication or as a component in advanced agrochemicals or pharmaceuticals, although these areas require extensive further research. The exploration of these and other emerging applications will be a key driver of future research into this compound.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for preparing (trifluorovinyl)cyclohexane derivatives?

- Methodology :

- Deoxofluorination : Use Et₃N·3HF (8–10 equiv) at 120–140°C for 18 hours to 4 days to fluorinate cyclohexane precursors (e.g., Scheme 3 in ). Yields range from 15% to 65%, depending on substituents and reaction time .

- Bis-Compound Synthesis : React amines or alcohols with terephthaloyl chloride (1 equiv) in DCM using Et₃N (4 equiv) and DMAP (20 mol%) to generate dimeric structures (e.g., Scheme 4 in ). Yields vary between 48% and 88% .

- Key Characterization : Confirm fluorination patterns via ¹⁹F NMR and X-ray crystallography (e.g., solid-state electrostatic ordering in ) .

Q. How can fluorinated cyclohexane derivatives be characterized to confirm stereochemistry?

- Methodology :

- NMR Analysis : Use ¹H-¹⁹F HOESY NMR to detect through-space fluorine-proton interactions, critical for verifying cis/trans fluorination patterns.

- X-ray Crystallography : Resolve solid-state conformations, as demonstrated for all-cis tetrafluorocyclohexane derivatives () .

- Mass Spectrometry : Confirm molecular weights and fragmentation patterns, particularly for labile trifluorovinyl groups.

Advanced Research Questions

Q. How does trifluorovinyl substitution influence cyclohexane ring conformation and reactivity?

- Methodology :

- Computational Modeling : Apply density functional theory (DFT) to calculate strain energies and predict preferred conformations (e.g., chair vs. twist-boat). Compare with experimental data from X-ray structures () .

- Kinetic Studies : Monitor isomerization rates under thermal or catalytic conditions to assess steric/electronic effects of fluorination.

Q. What catalytic systems optimize oxidation or functionalization of this compound?

- Methodology :

- Advanced Oxidation Processes (AOPs) : Use nanostructured metal oxides (e.g., TiO₂, Fe₃O₄) under UV light or ozone to selectively oxidize C–H bonds (). Monitor products via GC-MS .

- Plackett-Burman/Box-Behnken Designs : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield (). For example, a Box-Behnken design identified 71.4°C and 8 min as optimal for liming processes .

Q. How can this compound derivatives serve as building blocks in drug discovery?

- Methodology :

- Fragment Coupling : React trifluorovinyl groups with thiols or amines via click chemistry. For example, bis-amine derivatives synthesized with terephthaloyl chloride () show potential as pharmacophore backbones .

- In Silico Screening : Use molecular docking to evaluate binding affinity of fluorinated cyclohexanes to target proteins (e.g., kinases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.